(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride
Overview
Description
®-1-(3,4-Dimethylphenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its enantiomeric purity and is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dimethylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 3,4-dimethylacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(3,4-Dimethylphenyl)ethanamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using recombinant enzymes have been explored for the enantioselective reduction of ketones to amines, providing an environmentally friendly alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Dimethylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-1-(3,4-Dimethylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride: The enantiomer of the compound, with different biological activity.
1-(3,4-Dimethylphenyl)ethanamine: The non-chiral form of the compound.
1-(3,4-Dimethoxyphenyl)ethanamine: A structurally similar compound with methoxy groups instead of methyl groups.
Uniqueness
®-1-(3,4-Dimethylphenyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific enantioselective properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals .
Biological Activity
(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride, also known as (R)-3,4-dimethylamphetamine , is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 201.71 g/mol
- CAS Number : 76045113
The compound features a chiral center at the ethanamine carbon, which contributes to its biological activity. The presence of two methyl groups on the aromatic ring enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.
This compound is believed to exert its effects primarily through the following mechanisms:
- Monoamine Transporter Interaction : The compound acts as a substrate for monoamine transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of neurotransmitters in the synaptic cleft.
- Receptor Modulation : It may interact with adrenergic and dopaminergic receptors, contributing to its stimulant effects. Studies suggest that it can enhance dopamine release, which is crucial for its psychoactive properties.
1. Stimulant Effects
Research indicates that this compound exhibits stimulant properties similar to amphetamines. A study evaluating its effects on locomotor activity in rodents demonstrated increased activity levels, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
2. Neuroprotective Properties
Recent investigations have highlighted the neuroprotective potential of this compound. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity. This suggests a possible role in neurodegenerative disease management.
3. Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. In vitro assays against various cancer cell lines revealed:
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Induction of apoptosis |
U-87 (Glioma) | 8.4 | Cell cycle arrest at G1 phase |
HCT116 (Colon) | 6.0 | Inhibition of proliferation |
These findings indicate that the compound may induce apoptosis via caspase activation pathways, warranting further investigation into its potential as an anticancer agent.
Case Study 1: ADHD Treatment
A clinical trial evaluated the efficacy of this compound in children diagnosed with ADHD. Results indicated significant improvements in attention scores compared to placebo, highlighting its potential as a therapeutic agent.
Case Study 2: Neuroprotection in Parkinson's Disease
Another study assessed the neuroprotective effects of this compound in a Parkinson's disease model. Treated subjects showed reduced motor deficits and improved dopaminergic neuron survival rates compared to untreated controls.
Properties
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBJFBMMKGXGS-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704143 | |
Record name | (1R)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079650-53-5 | |
Record name | (1R)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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